2-Methyl-2-nitropropane

Descripción

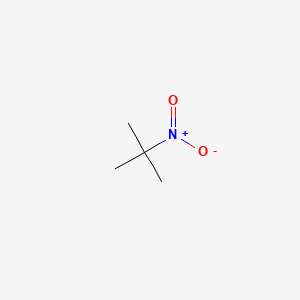

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-2-nitropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-4(2,3)5(6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMREYQYBFBEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060488 | |

| Record name | Propane, 2-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 26.23 deg C; [ChemIDplus] Colorless liquid; [Acros Organics MSDS] Colorless low melting solid; mp = 27-31 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Methyl-2-nitropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

594-70-7 | |

| Record name | 2-Methyl-2-nitropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-nitropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-2-NITROPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitro-tert-butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-2-NITROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DKH5L679Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Preparation of 2-Methyl-2-nitropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-Methyl-2-nitropropane, a valuable building block in organic synthesis. This document details experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the reaction pathways and workflows to facilitate understanding and replication.

Oxidation of tert-Butylamine (B42293) with Potassium Permanganate (B83412)

The most well-documented and reliable method for the synthesis of this compound is the oxidation of tert-butylamine using a strong oxidizing agent such as potassium permanganate.[1][2] This method provides a good yield of the desired product.

Reaction Pathway

The overall reaction involves the oxidation of the primary amine group of tert-butylamine to a nitro group.

Caption: Oxidation of tert-butylamine to this compound.

Experimental Protocol

This protocol is adapted from established literature procedures.[1][2]

Materials:

-

tert-Butylamine

-

Potassium permanganate (KMnO₄)

-

Water

-

Diethyl ether

-

2 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

5-L three-necked flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Reflux condenser

-

Still head for steam distillation

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a 250-mL dropping funnel, prepare a suspension of 650 g (4.11 moles) of potassium permanganate in 3 L of water.

-

Addition of Amine: While stirring the suspension vigorously, add 100 g (1.37 moles) of tert-butylamine dropwise over a 10-minute period.

-

Reaction: After the addition is complete, heat the reaction mixture to 55°C over approximately 2 hours. Maintain this temperature with continuous stirring for an additional 3 hours.

-

Workup and Isolation:

-

Replace the dropping funnel and reflux condenser with a stopper and a still head fitted for steam distillation.

-

Steam distill the product from the reaction mixture.

-

Separate the liquid product from the denser aqueous layer.

-

Dilute the organic layer with 250 mL of diethyl ether.

-

Wash the ethereal solution successively with two 50-mL portions of 2 M hydrochloric acid and one 50-mL portion of water.

-

-

Drying and Purification:

-

Dry the ethereal solution over anhydrous magnesium sulfate.

-

Perform fractional distillation at atmospheric pressure to remove the diethyl ether.

-

The crude product obtained (106–128 g) is typically of sufficient purity for many applications.

-

For higher purity, distill the crude product to afford pure this compound.[1]

-

Quantitative Data

| Parameter | Value | Reference |

| Yield | 78% | [1][2] |

| Boiling Point | 127–128 °C | [1][3] |

| Melting Point | 25–26 °C | [1][3] |

| Refractive Index (n²⁵D) | 1.3992 | [1] |

| Density (at 25 °C) | 0.95 g/mL |

Nucleophilic Substitution of tert-Butyl Chloride with Silver Nitrite (B80452)

An alternative, though less detailed in the provided literature, is the synthesis of this compound via a nucleophilic substitution reaction between tert-butyl chloride and silver nitrite. This reaction would likely proceed through an SN1 mechanism due to the tertiary nature of the alkyl halide.[4][5][6]

Proposed Reaction Pathway

The reaction involves the formation of a stable tertiary carbocation, which is then attacked by the nitrite ion.

Caption: Proposed SN1 mechanism for the synthesis of this compound.

General Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound via nucleophilic substitution.

Physical and Spectroscopic Data

A summary of the key physical properties of this compound is provided below for reference.

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO₂ | [7] |

| Molecular Weight | 103.12 g/mol | [8] |

| CAS Number | 594-70-7 | [3][7] |

| Appearance | Colorless liquid or waxy solid | [1][9] |

| Boiling Point | 126-128 °C | [1][3] |

| Melting Point | 24-26 °C | [1][3] |

| Density | 0.95 g/mL at 25 °C | |

| Refractive Index | n²⁰/D 1.400, n²⁵D 1.3992 | [1][3] |

Safety Considerations

-

tert-Butylamine is a flammable and corrosive liquid.[10]

-

Potassium permanganate is a strong oxidizer.

-

This compound may cause irritation and has been associated with central nervous system depression and cardiac disturbances.[8]

-

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

This guide provides a detailed overview of the synthesis of this compound. For further information on the handling and safety of the reagents and product, please consult the relevant Safety Data Sheets (SDS).

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Preparation of 2-Methyl-2-nitrosopropane and Its Dimer - Chempedia - LookChem [lookchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. quora.com [quora.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. vernier.com [vernier.com]

- 7. Propane, 2-methyl-2-nitro- [webbook.nist.gov]

- 8. This compound | C4H9NO2 | CID 11672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-2-nitropropane (CAS 594-70-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-2-nitropropane (tert-nitrobutane), a versatile chemical compound with applications in organic synthesis and research. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information, presented in a clear and accessible format for laboratory and development professionals.

Chemical and Physical Properties

This compound is a colorless, low-melting solid or clear liquid with the chemical formula (CH₃)₃CNO₂.[1][2][3] It is also known by several synonyms, including tert-nitrobutane, 2-nitroisobutane, and trimethylnitromethane.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 594-70-7 | [1][4][5] |

| Molecular Formula | C₄H₉NO₂ | [1][2][5] |

| Molecular Weight | 103.12 g/mol | [1][2][5] |

| Melting Point | 24 - 26.23 °C | [2][4][6] |

| Boiling Point | 126 - 127 °C | [1][4][7] |

| Density | 0.95 g/mL at 25 °C | [1][4][7] |

| Refractive Index (n20/D) | 1.4 | [1][7] |

| Flash Point | 19 °C (66.2 °F) - closed cup | [8] |

| InChIKey | AIMREYQYBFBEGQ-UHFFFAOYSA-N | [2][4] |

| SMILES | CC(C)(C)--INVALID-LINK--=O | [1][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features and Availability | Reference(s) |

| ¹H NMR | Spectrum available. | [2][9] |

| ¹³C NMR | Spectrum available. | [9] |

| Mass Spectrometry (GC-MS) | Mass spectrum (electron ionization) available through NIST. | [2][10] |

| Infrared (IR) Spectroscopy | FTIR and Vapor Phase IR spectra available. | [2][11] |

| Raman Spectroscopy | FT-Raman spectrum available. | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent reduction are outlined below.

Synthesis of this compound from tert-Butylamine (B42293)

This procedure describes the oxidation of tert-butylamine to produce this compound.[12][13]

Materials:

-

tert-Butylamine (100 g, 1.37 moles)

-

Potassium permanganate (B83412) (650 g, 4.11 moles)

-

Water (3 L)

-

Diethyl ether

-

2 M Hydrochloric acid

-

Anhydrous magnesium sulfate

Equipment:

-

5-L three-necked flask

-

Reflux condenser

-

Mechanical stirrer

-

Thermometer

-

250-mL dropping funnel

-

Still head for steam distillation

Procedure:

-

A suspension of potassium permanganate in water is prepared in the three-necked flask and stirred vigorously.

-

tert-Butylamine is added dropwise to the suspension over a 10-minute period.

-

Upon completion of the addition, the reaction mixture is heated to 55°C for approximately 2 hours and maintained at this temperature with continuous stirring for an additional 3 hours.

-

The apparatus is then configured for steam distillation, and the product is distilled from the reaction mixture.

-

The collected liquid product is separated from the aqueous layer, diluted with 250 mL of diethyl ether, and washed successively with two 50-mL portions of 2 M hydrochloric acid and 50 mL of water.

-

The ethereal solution is dried over anhydrous magnesium sulfate.

-

The ether is removed by fractional distillation at atmospheric pressure. The residual crude product can be further purified by distillation to yield pure this compound.[13]

Reduction of this compound to N-tert-Butylhydroxylamine

This protocol details the reduction of this compound.[12]

Materials:

-

This compound (60 g, 0.58 mole)

-

Aluminum foil (30 g)

-

Mercury(II) chloride (8.0 g)

-

Ether (1.5 L)

-

Water (15 mL)

-

2 M Aqueous sodium hydroxide (B78521)

Equipment:

-

3-L three-necked flask

-

Dropping funnel

-

Mechanical stirrer

-

Two efficient reflux condensers in series

-

2-L separatory funnel

-

Glass wool plug

Procedure:

-

Aluminum foil cylinders are amalgamated by immersion in a mercury(II) chloride solution for 15 seconds, followed by rinsing with ethanol (B145695) and ether.

-

The amalgamated aluminum is added to a mixture of ether and water in the three-necked flask.

-

The mixture is stirred vigorously, and this compound is added dropwise at a rate that maintains a brisk reflux of the ether.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

The stirrer is stopped, and the gelatinous precipitate is allowed to settle.

-

The colorless solution is decanted through a glass wool plug into a separatory funnel and washed with two 250-mL portions of 2 M aqueous sodium hydroxide.

-

The precipitate in the reaction flask is washed with two 500-mL portions of ether, and these washings are combined and washed with the sodium hydroxide solution.

Visualized Synthesis Pathway

The synthesis of this compound from its precursor, 2-nitropropane (B154153), is an important industrial process.[14][15] The following diagram illustrates a generalized workflow for this synthesis.

Caption: Generalized workflow for the synthesis of a precursor to this compound.

Applications in Research and Development

This compound serves as a valuable reagent in organic synthesis. It is utilized in the preparation of various other chemical compounds, including amines, amides, and nitriles.[7][16] Its photodissociation at 193 and 248 nm, which leads to the formation of an OH fragment and electronically excited NO₂, is a subject of research interest.[1][17]

Furthermore, its derivative, 2-Methyl-2-nitrosopropane, is an excellent scavenger of free radicals and is widely used in "spin trapping" experiments to detect and identify reactive radicals.[12]

Safety Information

This compound is a flammable solid and liquid.[8] It causes skin and serious eye irritation and may cause respiratory irritation.[18]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Flammable Liquids (Category 2) | 🔥 | Danger | H225: Highly flammable liquid and vapor. |

| Skin Irritation (Category 2) | ❗ | Warning | H315: Causes skin irritation. |

| Eye Irritation (Category 2) | ❗ | Warning | H319: Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | ❗ | Warning | H335: May cause respiratory irritation. |

Precautionary Statements: Users should adhere to standard laboratory safety protocols, including the use of personal protective equipment such as gloves, eye protection, and a dust mask. Work should be conducted in a well-ventilated area, and the compound should be kept away from heat, sparks, and open flames.[8] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[8]

References

- 1. This compound 99 594-70-7 [sigmaaldrich.com]

- 2. This compound | C4H9NO2 | CID 11672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chemscene.com [chemscene.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 594-70-7 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound(594-70-7) 1H NMR [m.chemicalbook.com]

- 10. Propane, 2-methyl-2-nitro- [webbook.nist.gov]

- 11. Propane, 2-methyl-2-nitro- [webbook.nist.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Preparation of 2-Methyl-2-nitrosopropane and Its Dimer - Chempedia - LookChem [lookchem.com]

- 14. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]

- 15. Synthesizing method of 2-nitropropane - Eureka | Patsnap [eureka.patsnap.com]

- 16. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 17. This compound 99 594-70-7 [sigmaaldrich.com]

- 18. chemical-label.com [chemical-label.com]

Structure and molecular formula of 2-Methyl-2-nitropropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of 2-Methyl-2-nitropropane, a valuable building block in organic synthesis.

Molecular Structure and Identification

This compound, also known as tert-nitrobutane, is a tertiary nitroalkane. Its structure is characterized by a nitro group attached to a tertiary butyl group.

Molecular Formula: C₄H₉NO₂[1]

Molar Mass: 103.12 g/mol [1]

CAS Registry Number: 594-70-7[1]

Synonyms: tert-Nitrobutane, 2-Nitroisobutane, Trimethylnitromethane[2]

References

Spectroscopic Profile of 2-Methyl-2-nitropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Methyl-2-nitropropane, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties, offering crucial information for compound identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are relatively simple due to the molecule's high degree of symmetry.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by a single signal, as all nine protons are chemically equivalent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.58 | Singlet | 9H | (CH₃)₃C- |

¹³C NMR Data

The carbon-13 NMR spectrum of this compound displays two distinct signals, corresponding to the quaternary carbon and the three equivalent methyl carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~87.5 | C (CH₃)₃ |

| ~25.5 | -C H₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the nitro group and the alkyl moieties.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~2980 | C-H stretch | Alkyl |

| ~1540 | Asymmetric NO₂ stretch | Nitro |

| ~1370 | Symmetric NO₂ stretch | Nitro |

| ~1390, ~1370 | C-H bend (gem-dimethyl) | Alkyl |

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra of liquid samples like this compound.

NMR Spectroscopy (General Protocol for Small Molecules)

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale to 0 ppm.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: For ¹H NMR, a single pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy (General Protocol for Liquid Samples)

-

Sample Preparation: A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly onto the ATR crystal.

-

Background Spectrum: A background spectrum of the empty salt plates or the clean ATR crystal is recorded. This is necessary to subtract the absorbance of the sample holder and the atmosphere (e.g., CO₂ and water vapor).

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical workflow where information from different techniques is combined to elucidate the molecular structure.

Caption: Logical flow of spectroscopic data interpretation.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for obtaining spectroscopic data in a laboratory setting.

An In-depth Technical Guide to the Discovery and History of 2-Methyl-2-nitropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-nitropropane, a tertiary nitroalkane, has played a notable role in the advancement of organic synthesis and the study of reaction mechanisms. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and key physicochemical properties. Detailed experimental protocols for seminal and modern synthetic methods are presented, alongside tabulated quantitative data for easy comparison. Furthermore, this guide elucidates the compound's significant application in the study of transient free radicals through its conversion to a spin-trapping agent, with the corresponding biochemical pathway visualized.

Discovery and Historical Context

The precise moment of the first synthesis of this compound is not definitively documented under a single discoverer's name. Its discovery is intrinsically linked to the broader development of synthetic methods for aliphatic nitro compounds in the late 19th century. The groundwork was laid by two pivotal reactions:

-

The Victor Meyer Reaction (1872): Victor Meyer's discovery that alkyl iodides react with silver nitrite (B80452) to form nitroalkanes was a landmark achievement, providing the first general method for their preparation.[1][2][3] This reaction, however, was primarily effective for primary and secondary alkyl halides. The synthesis of tertiary nitroalkanes like this compound via this method is generally not feasible due to the steric hindrance of the tertiary carbon, which favors the formation of the isomeric nitrite ester and elimination products.[4][5]

-

The Henry Reaction (Nitroaldol Reaction) (1895): Discovered by Louis Henry, this reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[6][7][8] While foundational for the construction of more complex nitro compounds, the direct synthesis of this compound via this method is not straightforward as it is not an aldol (B89426) adduct.

The first practical and efficient synthesis of tertiary nitroalkanes, including this compound, emerged from the work on the oxidation of amines. The permanganate (B83412) oxidation of tertiary carbinamines (RR′R″C-NH2) to tertiary nitro compounds (RR′R″C-NO2) was a significant breakthrough, providing yields of 70-80% and marking the first truly viable route to this class of compounds.[9] This method, detailed in Organic Syntheses, remains a classic and reliable laboratory preparation.[10]

Physicochemical and Spectral Data

This compound is a colorless solid at room temperature with a characteristic odor. Its key physical and spectral properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C4H9NO2 | [11][12] |

| Molecular Weight | 103.12 g/mol | [11][12] |

| Melting Point | 24-26 °C | [10][12] |

| Boiling Point | 126-128 °C | [10][12] |

| Density | 0.95 g/mL at 25 °C | [12] |

| Refractive Index (n²⁵D) | 1.3992 | [10] |

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR | A single peak is observed due to the magnetic equivalence of the nine protons of the three methyl groups. |

| ¹³C NMR | Two peaks are observed: one for the quaternary carbon attached to the nitro group and one for the three equivalent methyl carbons. |

| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are observed around 1540 cm⁻¹ and 1350 cm⁻¹, respectively. |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M⁺) and characteristic fragmentation patterns. |

Experimental Protocols for Synthesis

This section provides detailed methodologies for the synthesis of this compound, reflecting both historical and modern approaches.

Synthesis via Oxidation of tert-Butylamine (B42293) (Classic Method)

This procedure is adapted from Organic Syntheses, a highly reputable source for reliable organic preparations.[10]

Reaction Scheme:

(CH₃)₃CNH₂ + KMnO₄ → (CH₃)₃CNO₂

Materials:

-

tert-Butylamine

-

Potassium permanganate (KMnO₄)

-

Water

-

Diethyl ether

-

2 M Hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

A suspension of potassium permanganate (4.11 moles) in 3 liters of water is prepared in a 5-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

-

tert-Butylamine (1.37 moles) is added dropwise to the stirred suspension over 10 minutes.

-

The reaction mixture is then heated to 55 °C and maintained at this temperature with continuous stirring for 3 hours.

-

The product is isolated from the reaction mixture by steam distillation.

-

The collected distillate is separated, and the organic layer is diluted with diethyl ether.

-

The ethereal solution is washed successively with 2 M hydrochloric acid and water.

-

The solution is dried over anhydrous magnesium sulfate.

-

The diethyl ether is removed by fractional distillation.

-

The crude product is then purified by distillation to yield pure this compound.

Expected Yield: Approximately 78%.[10]

Modern Synthetic Approaches to Tertiary Nitroalkanes

While the oxidation of tert-butylamine is a robust method, modern organic synthesis has seen the development of catalytic routes to tertiary nitroalkanes. These methods often offer milder reaction conditions and broader substrate scope, though they may not be the most direct route for the specific synthesis of this compound from simple precursors. An example is the photoredox-nickel dual-catalyzed alkylation of secondary nitroalkanes.[13][14]

General Reaction Scheme (Illustrative):

R₂CHNO₂ + R'-X --(Photoredox/Nickel Catalyst)--> R₂R'CNO₂

This method highlights the ongoing research into the synthesis of sterically hindered molecules.

Biochemical Significance: Role in Spin Trapping

A primary application of this compound in biochemical and pharmacological research is its use as a precursor for the synthesis of 2-Methyl-2-nitrosopropane (MNP).[10] MNP is a widely used "spin trap" for the detection and characterization of transient free radicals by Electron Paramagnetic Resonance (EPR) spectroscopy.[10][15][16]

Free radicals are highly reactive species implicated in numerous biological processes and disease states, including inflammation, aging, and neurodegenerative disorders. Their short lifetimes make direct detection challenging. Spin trapping overcomes this by reacting the transient radical with a spin trap (MNP) to form a more stable radical adduct (a nitroxide) that is readily detectable by EPR.[16]

The synthesis of MNP from this compound typically involves its reduction to the corresponding hydroxylamine, followed by oxidation.

Caption: Synthesis of MNP from this compound and its application in spin trapping.

Conclusion

This compound, while perhaps not as widely known as other nitro compounds, holds a significant place in the history of organic chemistry. Its synthesis marked a key step in the ability to create sterically hindered molecules. The data and protocols presented herein offer a valuable resource for researchers. Furthermore, its role as a precursor to the spin trap MNP underscores its enduring utility in the study of free radical biology and chemistry, making it a relevant compound for professionals in drug discovery and development who are investigating oxidative stress-related pathologies.

References

- 1. scribd.com [scribd.com]

- 2. benchchem.com [benchchem.com]

- 3. Meyer Synthesis [drugfuture.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. youtube.com [youtube.com]

- 6. Henry reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound | C4H9NO2 | CID 11672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitro compound synthesis by C-C coupling [organic-chemistry.org]

- 15. dbcf.unisi.it [dbcf.unisi.it]

- 16. Spin trapping - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability and Storage of 2-Methyl-2-nitropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methyl-2-nitropropane (also known as tert-nitrobutane, CAS No. 594-70-7). The information is compiled from safety data sheets, chemical supplier information, and peer-reviewed literature to ensure safe handling, storage, and use in a research and development setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is essential for understanding its stability profile.

| Property | Value | Citations |

| Molecular Formula | C₄H₉NO₂ | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| Appearance | Clear, colorless liquid or low melting solid | [2] |

| Melting Point | 24-26 °C (75-79 °F) | [3] |

| Boiling Point | 126-127 °C (259-261 °F) at 760 mmHg | [4] |

| Density | 0.950 g/mL at 25 °C | [4] |

| Flash Point | 19 °C (66.2 °F) - Closed Cup |

Stability Profile

This compound is generally stable under normal, recommended storage conditions. However, it is susceptible to degradation under certain circumstances, primarily thermal stress and photodissociation. It is a flammable solid/liquid and poses a significant thermal hazard if not handled correctly.

Key Considerations:

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and hot surfaces.[2]

-

Hazardous Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2]

-

General Class Hazard: Aliphatic nitroalkanes are known for their inherent reactivity and potential thermal hazards. DSC analysis of related primary and secondary nitroalkanes shows significant energy release upon decomposition.[5][6]

This compound is known to undergo photodissociation.

-

Mechanism: Exposure to ultraviolet light (e.g., at 193 and 248 nm) can lead to the cleavage of the C-N bond, forming hydroxyl (OH) radicals and electronically excited nitrogen dioxide (NO₂).[1][4]

The compound is stable under neutral conditions but can react with certain classes of chemicals.

| Incompatible Materials | Nature of Hazard |

| Strong Oxidizing Agents | Can lead to vigorous, exothermic reactions, increasing fire and explosion risk. |

| Strong Bases | Can react, potentially leading to instability or undesired side reactions. |

Storage and Handling Recommendations

Proper storage and handling are critical to maintain the integrity of this compound and ensure laboratory safety.

| Parameter | Recommendation | Citations |

| Temperature | Store in a cool, well-ventilated place.[2] Given its low melting point, storage in a standard laboratory refrigerator (2-8°C) is appropriate to maintain it in a solid state and reduce vapor pressure. | |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[2] | |

| Light Exposure | Store in an opaque or amber container to protect from light and prevent photodegradation. | |

| Container | Use a tightly sealed, appropriate container. Ground/bond container and receiving equipment to prevent static discharge. | [2] |

| Handling | Use only non-sparking tools. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[2] | |

| Designated Area | Store in a designated "flammables area" away from incompatible materials.[2] |

Decomposition Pathways

Understanding the degradation mechanisms is crucial for predicting stability and identifying potential impurities.

Theoretical studies of the gas-phase pyrolysis of tert-nitroalkanes, including this compound, indicate that the primary decomposition pathway is a concerted, non-synchronous elimination reaction.[7] This proceeds through a five-membered cyclic transition state to yield an alkene and nitrous acid (HNO₂).

Caption: Gas-phase pyrolysis of this compound.

As previously noted, UV irradiation provides the energy to cleave the C-NO₂ bond, leading to a radical-based decomposition pathway.

Caption: Photodissociation of this compound.

Experimental Protocols

Assessing the stability of nitroalkanes often involves thermal analysis techniques. The following is a representative methodology for evaluating thermal stability using Differential Scanning Calorimetry (DSC), based on established protocols for this class of compounds.[5][6]

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition (ΔH_d_) for a nitroalkane sample.

Instrumentation:

-

Differential Scanning Calorimeter (DSC) equipped with a data acquisition and analysis software.

-

High-pressure resistant crucibles (e.g., gold-plated stainless steel) capable of withstanding pressures generated during decomposition.

-

Crucible sealing press.

Methodology:

-

Sample Preparation:

-

In an inert atmosphere (e.g., a glovebox with nitrogen), accurately weigh 3-9 mg of this compound directly into a high-pressure DSC crucible.

-

Hermetically seal the crucible using the sealing press. This is critical to prevent evaporation of the sample during heating, which would interfere with the measurement of the decomposition exotherm.[5]

-

Prepare an identical, empty sealed crucible to serve as the reference.

-

-

DSC Analysis:

-

Place the sample and reference crucibles into the DSC instrument.

-

Purge the DSC cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min).

-

Equilibrate the system at a starting temperature, typically 30 °C.

-

Heat the sample from the starting temperature to an upper limit (e.g., 400 °C) at a constant heating rate. A slow heating rate, such as 1 °C/min, is often used to obtain high-resolution data and a more conservative (lower) onset temperature.[5][6] Other rates (e.g., 5 or 10 °C/min) can be used for comparative studies.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify the exothermic peak corresponding to the decomposition of the sample.

-

Determine the onset temperature (T_onset_) of the exotherm, which represents the temperature at which decomposition begins.

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH_d_ in J/g).

-

Caption: Workflow for DSC-based thermal stability analysis.

References

- 1. This compound 99 594-70-7 [sigmaaldrich.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound CAS#: 594-70-7 [m.chemicalbook.com]

- 4. This compound | 594-70-7 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 2-Methyl-2-nitropropane (tert-Nitrobutane): Synonyms, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-2-nitropropane, a key chemical compound in various research and development applications. The document details its extensive list of synonyms, physicochemical properties, and a step-by-step experimental protocol for its synthesis. Furthermore, this guide illustrates its synthetic workflow and its application in spin trapping for the detection of free radicals.

Nomenclature: A Compilation of Synonyms

This compound is known by a multitude of synonyms in scientific literature and chemical databases. A thorough understanding of this nomenclature is crucial for accurate literature searches and chemical procurement.

Table 1: Synonyms for this compound

| Synonym | Reference(s) |

| tert-Nitrobutane | [1][2][3][4][5][6] |

| 2-Nitroisobutane | [1][3][4][5][7] |

| Trimethylnitromethane | [3][4][5][7] |

| 1,1-Dimethyl-1-nitroethane | [1][3][4][5][7] |

| Propane, 2-methyl-2-nitro- | [3][4][5][7] |

| nitro-tert-butane | [1][2][4][5] |

| (CH3)3CNO2 | [1][3][5][6] |

| Nitrobutane | [1][2][6] |

| TERT-NITROBUTANE | [1][6] |

| 2-methyl-1-nitropropane | [1][2] |

| 2-Nitro-2-methylpropane | [1][3][4][5][7] |

| 2-methyl-2-nitro-propan | [1][6] |

| Nitro-tert.-butan | [1][6] |

| CCRIS 5044 | [3][4] |

| NSC 3651 | [3] |

| EINECS 209-851-4 | [1][3] |

| UNII-9DKH5L679Z | [3][4] |

| Nitrotertbutane | [3] |

| tertNitrobutane | [3] |

| 2Nitroisobutane | [3] |

| 2Nitro2methylpropane | [3] |

| Propane, 2methyl2nitro | [3] |

| 1,1Dimethyl1nitroethane | [3] |

| 2-methyl-2-nitro-propane | [3][4] |

| tert-BuNO2 | [3] |

| tBuNO2 | [3] |

| t-BuNO2 | [3] |

| Carteolol Impurity 26 | [3] |

| 1,1-dimethylnitroethane | [3] |

Quantitative Data: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing essential data for experimental design, safety assessments, and computational modeling.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C4H9NO2 | [1][2][3][4][5][8] |

| Molecular Weight | 103.12 g/mol | [1][3][5][8][9] |

| CAS Number | 594-70-7 | [1][2][3][4][5][8] |

| Appearance | Colorless liquid or white crystalline solid | [6][8][10][11][12] |

| Melting Point | 24 - 26.23 °C | [2][6][7][8][9][10] |

| Boiling Point | 126 - 128 °C | [1][2][6][8][9][10] |

| Density | 0.95 - 0.957 g/mL at 25 °C | [1][2][6][8][9] |

| Refractive Index (n20/D) | 1.4 - 1.407 | [1][2][8][9] |

| Flash Point | 19 °C (66.2 °F) - closed cup | [2] |

| Water Solubility | Insoluble | [2][6] |

| Vapor Pressure | 6.71 mmHg at 25°C | [2][6] |

| UV Maximum (95% C2H5OH) | 279 nm (ε 24) | [10] |

| ¹H NMR (CCl₄) | δ 1.58 (s, 9H, (CH₃)₃C) | [10] |

| IR (CCl₄) | 1545 cm⁻¹ (broad), 1355 cm⁻¹ (NO₂) | [10] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be reliably achieved through the oxidation of tert-butylamine (B42293). The following protocol is a detailed methodology for this synthesis.[10][13][14]

Materials and Equipment:

-

tert-Butylamine

-

Potassium permanganate (B83412) (KMnO₄)

-

Deionized water

-

Diethyl ether

-

2 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

5-L three-necked flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Steam distillation apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a suspension of 650 g (4.11 moles) of potassium permanganate in 3 L of deionized water.[10][13]

-

Addition of Reactant: While vigorously stirring the suspension, add 100 g (1.37 moles) of tert-butylamine dropwise over a 10-minute period.[10][13]

-

Reaction: Heat the mixture to 55°C over approximately 2 hours. Maintain this temperature with continuous stirring for an additional 3 hours to ensure the reaction goes to completion.[10][13]

-

Isolation of Crude Product: After the reaction period, reconfigure the apparatus for steam distillation. Steam distill the product from the reaction mixture. The distillate will consist of two layers.[10][13]

-

Extraction and Washing: Separate the organic layer from the aqueous layer using a separatory funnel. Dilute the organic layer with 250 mL of diethyl ether. Wash the ethereal solution sequentially with two 50-mL portions of 2 M hydrochloric acid and one 50-mL portion of deionized water.[10][13]

-

Drying: Dry the washed organic layer over anhydrous magnesium sulfate.[10][13]

-

Purification: Filter to remove the drying agent. Purify the product by fractional distillation at atmospheric pressure. The initial fraction will be the diethyl ether solvent. The pure this compound will distill at 127–128 °C.[10]

Visualizations

Synthesis Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship in Spin Trapping Applications

This compound is a precursor to the widely used spin trap, 2-methyl-2-nitrosopropane (B1203614) (MNP). This diagram illustrates the logical progression from the precursor to the detection of transient free radicals.[10]

References

- 1. chembk.com [chembk.com]

- 2. This compound | 594-70-7 [chemnet.com]

- 3. This compound | C4H9NO2 | CID 11672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Nitrobutane, 98+% | Fisher Scientific [fishersci.ca]

- 5. Propane, 2-methyl-2-nitro- [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. This compound CAS#: 594-70-7 [m.chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. A19608.14 [thermofisher.com]

- 12. indiamart.com [indiamart.com]

- 13. Preparation of 2-Methyl-2-nitrosopropane and Its Dimer - Chempedia - LookChem [lookchem.com]

- 14. benchchem.com [benchchem.com]

Photodissociation of 2-Methyl-2-nitropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photodissociation dynamics of 2-methyl-2-nitropropane (MNP), a molecule of interest in various chemical and biological systems. The document elucidates the primary photochemical pathways, details the transient species involved, and presents available quantitative data from scientific literature. Methodologies for key experiments are described, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying mechanisms. This guide is intended to be a valuable resource for researchers in physical chemistry, photobiology, and drug development who are investigating the photochemistry of nitroalkanes.

Introduction

This compound (tert-nitrobutane) serves as a model system for understanding the complex photochemical behavior of tertiary nitroalkanes. Upon absorption of ultraviolet (UV) radiation, MNP undergoes dissociation through several competing pathways, leading to the formation of various reactive species. The study of these processes is crucial for applications ranging from atmospheric chemistry to the design of photo-responsive materials and understanding potential phototoxicity in drug molecules containing the nitro moiety. This guide focuses on the photodissociation dynamics primarily at two key UV wavelengths: 193 nm and 248 nm.

Photodissociation Pathways

The photodissociation of this compound is initiated by the absorption of a UV photon, which excites the molecule to a higher electronic state. From this excited state, the molecule can relax through various channels, including two primary dissociation pathways:

-

C-N Bond Cleavage: The predominant pathway involves the homolytic cleavage of the carbon-nitrogen bond, yielding a tert-butyl radical ((CH₃)₃C•) and a nitrogen dioxide radical (NO₂).

-

HONO Elimination: A second pathway involves the intramolecular rearrangement and elimination of nitrous acid (HONO), resulting in the formation of isobutylene (B52900) ((CH₃)₂C=CH₂).

The subsequent reactions of the primary photoproducts, particularly the highly reactive radicals, contribute to the complexity of the overall photochemical process.

Quantitative Data

The following tables summarize the available quantitative data on the photodissociation of this compound.

Table 1: Translational Energies of OH Fragments

| Excitation Wavelength (nm) | Translational Energy of OH (kcal/mol) | Citation |

| 193 | 22.0 ± 3.2 | [1] |

| 248 | 17.5 ± 4.1 | [1] |

Table 2: Properties of Electronically Excited NO₂ Fragment

| Parameter | Value | Excitation Wavelength (nm) | Citation |

| Radiative Lifetime | 1.2 ± 0.1 µs | 193 | [1] |

| Quenching Rate Coefficient by MNP | (2.7 ± 0.1) x 10⁻¹⁰ molecule⁻¹ cm³ s⁻¹ | 193 | [1] |

Experimental Protocols

This section details the methodologies employed in the study of this compound photodissociation.

Laser-Induced Fluorescence (LIF) Spectroscopy for OH Detection

This technique is used to probe the nascent quantum state distributions of OH radicals produced from the photodissociation of MNP.

-

Sample Preparation: A dilute mixture of this compound in a buffer gas (e.g., Argon) is introduced into a vacuum chamber through a pulsed nozzle, generating a supersonic jet of cooled molecules.

-

Photolysis Laser: A pulsed excimer laser operating at either 193 nm (ArF) or 248 nm (KrF) is used to photodissociate the MNP molecules in the jet.

-

Probe Laser: A tunable dye laser, pumped by a Nd:YAG laser, is frequency-doubled to generate UV light in the range of 281-284 nm. This laser beam is spatially and temporally overlapped with the photolysis laser pulse.

-

Detection: The probe laser excites the OH radicals from their ground electronic state (X²Π) to the first excited state (A²Σ⁺). The resulting fluorescence is collected at a right angle by a photomultiplier tube (PMT) through a bandpass filter to reduce scattered light.

-

Data Acquisition: The fluorescence signal from the PMT is integrated using a boxcar averager and recorded as a function of the probe laser wavelength to obtain the LIF spectrum. By analyzing the intensities of different rotational lines, the rotational and vibrational energy distributions of the OH fragments can be determined.

Pump-Probe Spectroscopy

This technique is employed to study the real-time dynamics of the photodissociation process.

-

Laser System: An amplified Ti:Sapphire laser system is typically used to generate femtosecond laser pulses.

-

Pump Pulse: The fundamental output of the laser is frequency-doubled or tripled to generate the pump pulse at the desired UV wavelength (e.g., 266 nm). This pulse initiates the photodissociation.

-

Probe Pulse: A portion of the fundamental laser output is used to generate a white-light continuum, from which a specific wavelength is selected to probe the transient species.

-

Experimental Setup: The pump and probe beams are focused and spatially overlapped on the sample. The relative time delay between the pump and probe pulses is controlled by a motorized delay stage in the path of the pump beam.

-

Detection: The change in absorbance of the probe beam is measured as a function of the time delay, providing information on the formation and decay kinetics of the transient species.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows involved in the photodissociation of this compound.

References

An In-depth Technical Guide to the Hydrolysis of 2-Methyl-2-nitropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of 2-methyl-2-nitropropane. Contrary to the reactivity of primary and secondary nitroalkanes, tertiary nitroalkanes such as this compound exhibit significant resistance to classical acid-catalyzed hydrolysis, a characteristic stemming from their molecular structure. This document elucidates the underlying chemical principles governing this stability and explores alternative reaction pathways, such as catalyzed hydrolysis and photodissociation, that can induce the transformation of this compound. Detailed experimental protocols for studying these reactions, methods for quantitative analysis, and relevant kinetic and thermodynamic data, where available, are presented. This guide is intended to be a valuable resource for researchers working with tertiary nitroalkanes, providing a foundational understanding of their reactivity and practical guidance for experimental design and analysis.

Introduction

This compound, a tertiary nitroalkane, is a valuable compound in organic synthesis. However, its reactivity, particularly in aqueous environments, is a subject of considerable interest, especially in the context of drug development and material science where stability is a critical factor. Unlike primary and secondary nitroalkanes, which readily undergo acid-catalyzed hydrolysis via the Nef reaction to yield carbonyl compounds, this compound is notably stable under these conditions. This stability is attributed to the absence of an α-hydrogen atom, which is a prerequisite for the initial tautomerization step of the Nef reaction.[1][2]

This guide will delve into the chemical principles governing the hydrolytic stability of this compound and explore the specific conditions under which it can be induced to react.

Stability of this compound in Aqueous Solutions

Under standard acidic and basic conditions, this compound is highly resistant to hydrolysis. This stability makes it a robust functional group in many chemical applications.

Acidic Conditions

In the presence of strong acids such as hydrochloric acid or sulfuric acid, this compound does not undergo the typical Nef reaction. The mechanism of the Nef reaction requires the formation of a nitronate salt, which is initiated by the deprotonation of the α-carbon. As this compound lacks a hydrogen atom on the carbon adjacent to the nitro group, this initial and crucial step cannot occur.[1] Consequently, the compound remains largely unchanged even in strongly acidic aqueous solutions.

Basic Conditions

Similarly, in basic aqueous solutions, this compound does not readily undergo hydrolysis. The absence of an acidic α-hydrogen prevents the formation of a nitronate anion, which is the reactive intermediate in many base-catalyzed reactions of nitroalkanes.

Alternative Reaction Pathways

While resistant to standard hydrolysis, this compound can be transformed under specific, more energetic conditions. These include catalyzed reactions and photodissociation.

Catalyzed Hydrolysis

The hydrolysis of this compound can be achieved in the presence of a platinum-alumina catalyst. This reaction, however, does not yield the corresponding alcohol (2-methyl-2-propanol) but instead results in the formation of nitrous oxide (N₂O).[3][4][5] This catalytic conversion represents a distinct reaction pathway from classical hydrolysis.

Reaction:

(CH₃)₃CNO₂ --(Pt/Al₂O₃, H₂O)--> N₂O + other products

At present, detailed kinetic and mechanistic studies for this specific catalytic hydrolysis are not widely available in the public literature.

Photodissociation

This compound is susceptible to photodissociation when exposed to ultraviolet (UV) radiation. This process involves the cleavage of the C-N bond, leading to the formation of a tert-butyl radical and nitrogen dioxide. In the presence of water, subsequent reactions can occur, but this is a photochemical process rather than a direct hydrolysis reaction. Photodissociation at wavelengths of 193 nm and 248 nm has been shown to produce OH fragments and electronically excited NO₂.[3][4][5]

Primary Photodissociation Process:

(CH₃)₃CNO₂ + hν → (CH₃)₃C• + •NO₂

The quantum yields for the photodissociation of this compound are generally low, indicating that other energy dissipation pathways are also significant.

Quantitative Data

Quantitative data specifically for the hydrolysis of this compound is scarce due to its high stability. The following table summarizes available physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO₂ | [6] |

| Molecular Weight | 103.12 g/mol | [6] |

| Melting Point | 299.38 K (26.23 °C) | [6] |

| Boiling Point | 399-400 K (126-127 °C) | [3] |

| Density | 0.95 g/mL at 25 °C | [3] |

Experimental Protocols

Given the limited reactivity of this compound under typical hydrolysis conditions, experimental protocols often focus on forced degradation studies or monitoring its behavior under non-hydrolytic conditions.

Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[7][8][9][10][11]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

0.1 M Hydrochloric acid

-

0.1 M Sodium hydroxide

-

3% Hydrogen peroxide

-

High-purity water

-

Buffer solutions (pH 4, 7, 9)

-

HPLC or GC-MS system

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

-

Acidic Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

-

Alkaline Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

-

Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

-

Thermal Stress: Heat the solid sample of this compound at 105°C for 24 hours.

-

Photolytic Stress: Expose the solid sample and a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by HPLC or GC-MS to identify and quantify any degradation products.

Analytical Methods

The analysis of this compound and its potential degradation products typically involves chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds.[12][13][14] For the analysis of this compound, a non-polar capillary column is typically used. The mass spectrometer provides structural information for the identification of the parent compound and any degradation products.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used for the quantitative analysis of this compound. A reverse-phase C18 column is commonly employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key concepts discussed in this guide.

References

- 1. EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1 - Google Patents [patents.google.com]

- 2. shaalaa.com [shaalaa.com]

- 3. 2-甲基-2-硝基丙烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 594-70-7 [chemicalbook.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | C4H9NO2 | CID 11672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijrpp.com [ijrpp.com]

- 8. biomedres.us [biomedres.us]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke * - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Methyl-2-nitropropane (MNP) as a Spin Trap in EPR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the direct detection of species with unpaired electrons, such as free radicals.[1][2] However, many biologically and chemically relevant radicals are highly reactive and exist at concentrations too low for direct detection.[3] The spin trapping technique addresses this limitation by using a "spin trap" to react with the short-lived radical, converting it into a more stable and persistent radical adduct that can be readily studied by EPR.[3][4]

2-Methyl-2-nitropropane (MNP), a nitroso compound, is a widely used spin trap particularly valued for its high specificity in trapping carbon-centered radicals.[5][6] The resulting MNP spin adducts produce characteristic EPR spectra, where the hyperfine splitting constants provide valuable information to identify the original trapped radical.[4] This document provides detailed application notes and protocols for the effective use of MNP in EPR spin trapping experiments.

Principle of MNP Spin Trapping

MNP functions by the covalent addition of a transient free radical (R•) to the nitrogen atom of the nitroso group. This reaction forms a stable nitroxide radical, known as a spin adduct, which is readily detectable by EPR spectroscopy.

Key Characteristics of MNP:

-

Specificity: MNP is highly effective and specific for trapping carbon-centered radicals.[5] While it can react with some other radicals, the resulting adducts are often unstable. For instance, adducts with oxygen-centered radicals are generally not stable enough for EPR detection.[7]

-

Monomer-Dimer Equilibrium: In its solid state, MNP exists as a colorless dimer. In solution, it establishes an equilibrium with its active, blue-colored monomeric form. The dissociation to the active monomer can be slow and is sometimes accompanied by decomposition, especially in the presence of light.[5]

-

Physical Properties: MNP is a volatile solid, a factor to consider during handling and sample preparation.[5]

// Invisible nodes for alignment dummy1 [style=invis]; dummy2 [style=invis]; MNP -> dummy1 [style=invis]; Radical -> dummy2 [style=invis]; } caption="Figure 1: MNP Spin Trapping Mechanism."

Advantages and Limitations of MNP

Choosing the right spin trap is critical for the success of an EPR experiment.[8] MNP offers distinct advantages but also has limitations that users must be aware of.

| Advantages | Limitations |

| High Specificity for C-centered Radicals: Allows for selective detection of carbon-centered radicals in complex systems.[5] | Instability of O-centered Adducts: Generally unsuitable for detecting hydroxyl (•OH) or superoxide (B77818) (O₂•⁻) radicals as the adducts are too short-lived.[5][7] |

| Distinct EPR Spectra: MNP-carbon adducts often yield well-resolved spectra, aiding in radical identification. The MNP-methyl adduct, for example, gives a characteristic 1:3:3:1 quartet pattern.[6] | Monomer-Dimer Equilibrium: The active monomer concentration can be low and the dissociation from the dimer is slow, potentially affecting trapping efficiency.[5] |

| Versatility in Solvents: Can be used in both aqueous and organic media.[9][10] | Photochemical Instability: MNP solutions can decompose in the presence of light, necessitating careful handling.[5] |

| Side Reactions: MNP can undergo a non-radical "-ene" addition reaction, which can form a hydroxylamine (B1172632) that may subsequently oxidize to a nitroxide, creating artifactual signals.[5] | |

| Volatility: Its high volatility requires careful handling to prevent evaporation and concentration changes.[5] |

Experimental Protocols

The following protocols provide a general framework for using MNP. Specific parameters should be optimized for each experimental system.

Protocol 1: Trapping Carbon-Centered Radicals in Aqueous Systems

This protocol is adapted from studies of radical formation during metabolic activation of xenobiotics.[6]

-

Preparation of Reagents:

-

MNP Stock Solution: Prepare a saturated solution of MNP in deoxygenated ethanol (B145695) or DMSO. Keep the solution on ice and protected from light.

-

Reaction Buffer: Prepare the desired aqueous buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4). Deoxygenate the buffer by bubbling with nitrogen or argon gas for at least 20 minutes to prevent radical scavenging by oxygen.

-

Radical Generating System: Prepare solutions of the substrate (e.g., 1,2-dimethylhydrazine) and the initiating system (e.g., horseradish peroxidase and H₂O₂).[6]

-

-

Spin Trapping Procedure:

-

In an appropriate vial, combine the reaction buffer, the substrate, and the MNP stock solution. A final MNP concentration of 10-50 mM is common.

-

Initiate the reaction by adding the final component (e.g., H₂O₂).

-

Mix the solution gently and incubate for a specific period (e.g., 1-5 minutes) at a controlled temperature.

-

Transfer the solution to a flat cell or capillary tube suitable for EPR analysis.

-

-

EPR Spectrometer Settings (Typical X-band):

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 10-20 mW

-

Magnetic Field Center: ~3400 G

-

Sweep Width: 100 G

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.5-1.0 G

-

Time Constant: 30-100 ms

-

Temperature: Room temperature (~298 K)

-

Protocol 2: Trapping Radicals in Organic Solvents

This protocol is relevant for studying radicals in non-aqueous environments, such as those generated from cigarette smoke.[10]

-

Preparation of Reagents:

-

MNP Trapping Solution: Dissolve MNP directly in the desired organic solvent (e.g., toluene) to a final concentration of ~20 mM.[10]

-

Deoxygenate the solution by bubbling with argon gas.

-

-

Spin Trapping Procedure:

-

Generate the radical species in the gas phase (e.g., using a vacuum system to draw cigarette smoke).

-

Bubble the gas stream directly through the MNP trapping solution in an impinger or a suitable reaction vessel.

-

After trapping, transfer the solution to an EPR tube. It is often beneficial to continue bubbling with an inert gas to remove dissolved oxygen, which can broaden the EPR signal.

-

-

EPR Spectrometer Settings:

-

Similar to the aqueous protocol, but optimization of microwave power may be necessary to avoid saturation, depending on the solvent.

-

Data Interpretation and Hyperfine Coupling Constants

The EPR spectrum of an MNP spin adduct is characterized by its g-value and hyperfine coupling constants (hfccs), primarily from the nitrogen nucleus (¹⁴N, nuclear spin I=1) and nearby protons (¹H, I=1/2).[11] The ¹⁴N coupling gives rise to a primary triplet (1:1:1) splitting. Each of these lines can be further split by other magnetic nuclei, such as the β-protons of the trapped radical.

Structure [label=<

(CH₃)₃C

N

R

|

O•

>];label_aN [label="aN", fontcolor="#EA4335"]; label_aH [label="aH(β)", fontcolor="#4285F4"];

// Invisible nodes for positioning arrows pos_N [pos="1.2,0.5!", shape=point, style=invis]; pos_R [pos="2.3,0.5!", shape=point, style=invis];

label_aN -> pos_N [style=solid, color="#EA4335", arrowhead=vee, dir=back, labelangle=0, headlabel=""]; label_aH -> pos_R [style=solid, color="#4285F4", arrowhead=vee, dir=back, labelangle=0, headlabel=""]; } caption="Figure 3: General Structure of an MNP Spin Adduct."

The table below summarizes typical hyperfine coupling constants for various carbon-centered radicals trapped by MNP. These values are crucial for identifying the unknown radical species (R•).

| Trapped Radical (R•) | Adduct Structure | aN (Gauss) | aH(β) (Gauss) | g-value | Reference |

| Methyl (•CH₃) | MNP-CH₃ | 15.1 - 16.2 | 11.5 - 12.5 | ~2.0061 | [6] |

| Ethyl (•CH₂CH₃) | MNP-CH₂CH₃ | 15.0 - 16.0 | 9.5 - 10.5 | ~2.0060 | |

| t-Butyl (•C(CH₃)₃) | MNP-C(CH₃)₃ | 14.5 - 15.5 | --- | ~2.0059 | |

| Hydroxymethyl (•CH₂OH) | MNP-CH₂OH | 15.4 - 16.4 | 3.5 - 4.5 | ~2.0058 | [9] |

| Carboxymethyl (•CH₂COOH) | MNP-CH₂COOH | 15.6 | 2.6 | ~2.0057 | [12][13] |

| Acyl (•C(O)R) | MNP-C(O)R | 7.0 - 9.0 | --- | ~2.0065 | [7] |

Note: Values can vary slightly depending on solvent, temperature, and pH.

Applications in Research and Drug Development

MNP spin trapping is a valuable tool across various scientific disciplines.

-

Mechanistic Biology and Toxicology: Elucidating metabolic pathways of drugs and toxins. For example, MNP has been used to identify the formation of methyl radicals during the oxidative metabolism of the carcinogen 1,2-dimethylhydrazine (B38074).[6]

-

Lipid Peroxidation: Studying the formation of carbon-centered lipid radicals during oxidative stress, although secondary radicals are often detected due to the rapid rearrangement of primary alkoxyl radicals.[7]

-

Materials Science: Investigating radical intermediates in polymerization reactions.

-

Environmental Science: Identifying radical species in complex mixtures like cigarette smoke.[10][14]

-

Drug Development: Assessing the potential of drug candidates to generate or scavenge free radicals, which is crucial for understanding efficacy and toxicity profiles. The neuroprotective effects of some compounds are linked to their ability to trap free radicals.[15]

References

- 1. Use of EPR to Solve Biochemical Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ethz.ch [ethz.ch]

- 3. Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications-ciqtekglobal.com [ciqtekglobal.com]

- 4. Spin trapping - Wikipedia [en.wikipedia.org]

- 5. dbcf.unisi.it [dbcf.unisi.it]

- 6. Spin-trapping of methyl radical in the oxidative metabolism of 1,2-dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontierspartnerships.org [frontierspartnerships.org]

- 8. Spin-trapping of oxygen free radicals in chemical and biological systems: new traps, radicals and possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An in-situ radiolysis EPR study of spin trapping by 2-methyl-2-nitrosopropane: steric and electronic effects influencing the trapping of hydroxyalkyl radicals derived from pentanols and substituted pentanols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Using cyclodextrins to encapsulate oxygen-centered and carbon-centered radical adducts: the case of DMPO, PBN, and MNP spin traps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel free radical spin traps protect against malonate and MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Trapping Carbon-Centered Radicals with 2-Methyl-2-nitropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and characterization of transient carbon-centered radicals are crucial in understanding a vast array of chemical and biological processes, from polymerization reactions to the mechanisms of drug action and oxidative stress. Due to their high reactivity and short lifetimes, direct observation of these species is often challenging. Spin trapping, an analytical technique utilizing Electron Paramagnetic Resonance (EPR) spectroscopy, provides a powerful method for capturing and identifying these fleeting radicals. 2-Methyl-2-nitropropane (MNP) is a widely used nitroso-based spin trap that reacts with carbon-centered radicals to form persistent nitroxide spin adducts, which are readily detectable by EPR.[1] This document provides detailed application notes and experimental protocols for the effective use of MNP in trapping carbon-centered radicals.

Principle of Spin Trapping with this compound

The fundamental principle of spin trapping with MNP lies in the rapid and covalent reaction between the nitroso group (-N=O) of MNP and a transient carbon-centered radical (R•). This reaction results in the formation of a stable nitroxide radical adduct (a spin adduct). The unpaired electron in the spin adduct is delocalized over the N-O bond, rendering it significantly more stable than the initial carbon-centered radical. This increased stability allows the spin adduct to accumulate to a concentration detectable by EPR spectroscopy.

The resulting EPR spectrum of the spin adduct provides a wealth of information. The hyperfine splitting pattern, arising from the interaction of the unpaired electron with magnetic nuclei (primarily ¹⁴N and nearby protons), is characteristic of the trapped radical. By analyzing the hyperfine coupling constants (hfccs), researchers can deduce the structure of the original carbon-centered radical.[2]

Data Presentation

Hyperfine Coupling Constants of MNP-Carbon-Centered Radical Adducts

The identification of a trapped radical is primarily based on the unique hyperfine coupling constants of its MNP spin adduct. The following table summarizes experimentally determined hyperfine coupling constants for various carbon-centered radicals trapped by MNP in different solvents. These values are critical for the identification of unknown radicals in experimental samples.

| Trapped Radical (R•) | Radical Structure | Solvent | a_N (G) | a_H (G) | Other Couplings (G) |